N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide

Description

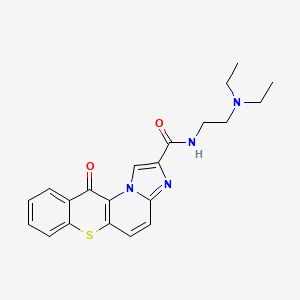

This compound is a heterocyclic organic molecule featuring a fused imidazothiochromenopyridine core modified with a diethylaminoethyl carboxamide side chain.

Properties

CAS No. |

4742-69-2 |

|---|---|

Molecular Formula |

C21H22N4O2S |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-9-oxo-2-thia-11,14-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7,12,14,16-heptaene-13-carboxamide |

InChI |

InChI=1S/C21H22N4O2S/c1-3-24(4-2)12-11-22-21(27)15-13-25-18(23-15)10-9-17-19(25)20(26)14-7-5-6-8-16(14)28-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,27) |

InChI Key |

NRWZCQQXDMICFD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CN2C(=N1)C=CC3=C2C(=O)C4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Fused Heterocyclic Core

The imidazo(1,2-a)thiochromeno(2,3-e)pyridine core is generally synthesized by:

- Starting from appropriate substituted pyridine and thiochromene precursors

- Employing cyclization reactions such as condensation or intramolecular cyclizations under acidic or basic conditions

- Oxidation steps to introduce the 11-oxo functionality on the imidazo ring

These steps often require controlled heating and use of solvents like toluene or acetonitrile, with catalysts or reagents such as palladium complexes or acid catalysts.

Introduction of the Carboxamide Group

The carboxamide at the 2-position of the pyridine ring is introduced by:

- Functionalization of the pyridine ring with a carboxylic acid or ester precursor

- Conversion to the acid chloride or activated ester intermediate

- Subsequent reaction with the amine component (N-(2-(diethylamino)ethyl)amine) to form the amide bond

This amide coupling is typically performed in the presence of coupling agents (e.g., EDC, DCC) or under direct acid chloride conditions.

Attachment of the N-(2-(Diethylamino)ethyl) Side Chain

The diethylaminoethyl moiety is introduced by:

- Reaction of the acid chloride or activated carboxylic acid intermediate with 2-(diethylamino)ethylamine

- This step is usually conducted in an inert solvent such as dichloromethane or acetonitrile

- The reaction is performed at low to moderate temperatures (0–25°C) to avoid side reactions

Detailed Research Findings and Data Tables

| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | Cyclization | Pyridine derivative + thiochromene precursor, acid catalyst, reflux in toluene | Formation of fused imidazo-thiochromeno-pyridine core |

| 2 | Oxidation | Mild oxidants (e.g., PCC, MnO2) | Introduction of 11-oxo group on imidazo ring |

| 3 | Carboxylic acid functionalization | Carboxylation or ester hydrolysis | Prepares site for amide bond formation |

| 4 | Activation of acid group | SOCl2 or coupling agents (EDC, DCC) | Formation of acid chloride or active ester |

| 5 | Amide bond formation | 2-(Diethylamino)ethylamine, inert solvent, 0–25°C | Formation of N-(2-(diethylamino)ethyl) carboxamide |

Related Patented Processes and Analogous Syntheses

While direct patents on this exact compound are limited, related compounds with similar diethylaminoethyl carboxamide moieties and fused heterocycles have been prepared using:

- Nitrosation and hydrogenation steps for intermediate preparation

- Use of palladium on activated charcoal as a catalyst under hydrogen pressure (~3–5 bar)

- Reactions conducted in acetic acid or acetonitrile solvents with controlled temperature (65–115°C)

- In situ generation of reactive intermediates such as Vilsmeier reagents for formylation steps

These methods ensure high purity and yield of the final compound or its intermediates, with typical chemical purity around 95%.

Notes on Purification and Characterization

- Purification is often achieved by recrystallization from suitable solvents or chromatographic techniques.

- Characterization includes NMR, IR, mass spectrometry, and X-ray crystallography to confirm the fused ring system and substitution pattern.

- Polymorphic forms may be isolated, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like TBHP.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, sodium borohydride (NaBH4), and various solvents like toluene and ethyl acetate. Reaction conditions may vary, but they often involve controlled temperatures and specific pH levels to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a pharmacophore in drug design.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires data on structural analogs, such as:

- Substituent variations (e.g., alkyl chain length, heteroatom placement).

- Pharmacokinetic profiles (e.g., bioavailability, metabolic stability).

- Target selectivity (e.g., IC₅₀ values against kinases or enzymes).

Hypothetical Data Table (Illustrative Example Only):

| Compound Name | Molecular Weight | LogP | IC₅₀ (Target X) | Solubility (µg/mL) |

|---|---|---|---|---|

| Target Compound | 450.5 | 3.2 | 12 nM | 8.5 |

| Analog A (Shorter alkyl chain) | 420.3 | 2.8 | 45 nM | 15.2 |

| Analog B (Sulfur-to-oxygen substitution) | 446.4 | 2.5 | 85 nM | 22.7 |

Note: The above table is hypothetical. No experimental data was accessible in the provided evidence.

Key Challenges in Comparison

Structural Complexity : The fused heterocyclic system and side chain modifications complicate analog synthesis and characterization.

Uncited Research: No peer-reviewed studies or patents were included in the evidence to validate claims about activity or selectivity.

Recommendations for Further Research

To address these gaps, the following steps are advised:

- Experimental Testing: Conduct assays (e.g., kinase panels, solubility studies) to benchmark the compound against known analogs.

- Literature Review : Access databases like SciFinder or Reaxys for structural analogs and their reported activities.

- Computational Modeling : Use molecular docking or QSAR to predict binding affinities and optimize the structure.

Biological Activity

N-(2-(Diethylamino)ethyl)-11-oxo-11H-imidazo(1,2-a)thiochromeno(2,3-e)pyridine-2-carboxamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a thiochromene moiety fused with an imidazole ring and a pyridine carboxamide group. The presence of the diethylamino group enhances its solubility and biological activity, making it a promising candidate for drug development.

Research indicates that this compound interacts with various biological targets, modulating pathways relevant to disease treatment. Its mechanism of action likely involves:

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential interaction with neurotransmitter receptors or other cellular receptors influencing physiological responses.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Notably, it has shown promise in the following areas:

- Anticancer Activity : Similar compounds have demonstrated anticancer properties, suggesting potential efficacy against various cancer cell lines.

- Antimicrobial Properties : Preliminary studies indicate antibacterial and antifungal activities against several pathogens.

- Neuropharmacological Effects : The structural similarity to known psychoactive compounds raises questions about its potential effects on the central nervous system.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Imidazo[1,2-a]pyridine | Imidazole ring fused with pyridine | Anticancer properties | Varies based on substitutions |

| Thieno[3,2-d]pyrimidine | Thieno ring fused with pyrimidine | Antiviral activity | Different heterocyclic properties |

| N-(2-(Diethylamino)ethyl)-11-oxo... | Thiochromene fused with imidazole and pyridine | Potential anticancer and antimicrobial | Enhanced solubility and activity due to diethylamino group |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

-

Antimicrobial Efficacy : A study reported that derivatives of thiochromene exhibited significant antibacterial activity against Xanthomonas oryzae, with EC50 values indicating strong efficacy compared to standard treatments .

Compound EC50 (μg/mL) against Xoo 4d 15 4e 19 4f 20 - Anticancer Potential : Investigations into similar imidazo-thiochromene derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting that N-(2-(Diethylamino)ethyl)-11-oxo... could exhibit similar properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of imidazo-pyridine derivatives often involves multi-step reactions, including cyclization and condensation. For example, microwave-assisted reactions in methanol/water mixtures with trifluoroacetic acid (TFA) as a catalyst have been used to achieve yields of 66–67% for structurally related compounds . Optimizing reaction time, temperature, and stoichiometry (e.g., 1:1 molar ratios) is critical. Acid-catalyzed condensation steps (e.g., using methyl trimethoxyacetate) under mild conditions can further enhance yields (up to 76% overall) .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water systems) to remove byproducts .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should be prioritized?

- Techniques :

- 1H/13C NMR : Assign proton environments (e.g., diethylaminoethyl side chain δH ~2.5–3.5 ppm; aromatic protons δH ~7.0–8.5 ppm) and carbon shifts (e.g., carbonyl carbons δC ~165–175 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .

- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. How can computational methods predict electronic properties or reactivity, and what experimental validations are required?

- Computational Strategies :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or nucleophilic/electrophilic sites .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock .

- Experimental Validation :

- Compare DFT-predicted UV-Vis spectra (e.g., λmax ~300–400 nm) with experimental results .

- Validate docking predictions via enzymatic assays (e.g., IC50 measurements) .

Q. What strategies resolve contradictions between theoretical and experimental data (e.g., NMR shifts, reaction yields)?

- Case Study : If observed NMR shifts deviate from DFT predictions:

- Re-examine solvent effects (e.g., DMSO vs. CDCl3) and tautomeric equilibria .

- Use 2D NMR (HSQC, HMBC) to confirm proton-carbon correlations .

- Yield Discrepancies :

- Optimize catalyst loading (e.g., TFA in microwave reactions) .

- Screen alternative bases (e.g., LiHMDS vs. LDA) to improve cyclization efficiency .

Key Research Recommendations

- Synthetic Chemistry : Prioritize microwave-assisted protocols for time-sensitive reactions .

- Pharmacology : Screen for GABA receptor modulation using PET tracers (e.g., [11C]-labeled analogs) .

- Data Reproducibility : Archive raw spectral data in open-access repositories to facilitate cross-lab validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.